6-Ethoxy-1-ethyl-3,3-dimethylindoline
CAS No.: 141315-04-0
Cat. No.: VC21171458
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141315-04-0 |
|---|---|
| Molecular Formula | C14H21NO |
| Molecular Weight | 219.32 g/mol |
| IUPAC Name | 6-ethoxy-1-ethyl-3,3-dimethyl-2H-indole |
| Standard InChI | InChI=1S/C14H21NO/c1-5-15-10-14(3,4)12-8-7-11(16-6-2)9-13(12)15/h7-9H,5-6,10H2,1-4H3 |
| Standard InChI Key | RKTKOFGIJCUHJM-UHFFFAOYSA-N |
| SMILES | CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |
| Canonical SMILES | CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Formula
6-Ethoxy-1-ethyl-3,3-dimethylindoline has a molecular formula of C14H21NO, consisting of carbon, hydrogen, nitrogen, and oxygen atoms. The structural arrangement includes:
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An indoline core (bicyclic structure with benzene fused to a nitrogen-containing five-membered ring)
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An ethoxy (-OCH2CH3) substituent at the 6-position
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An ethyl (-CH2CH3) group attached to the nitrogen atom
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Two methyl groups (-CH3) at the 3-position
The molecular weight of this compound can be calculated as approximately 219.33 g/mol, based on the atomic weights of its constituent elements.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 6-Ethoxy-1-ethyl-3,3-dimethylindoline would be expected to show distinctive signals for:
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Aromatic protons in the benzene ring (approximately δ 6.5-7.5 ppm)
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Methylene protons adjacent to the nitrogen (approximately δ 3.0-3.5 ppm)
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Methylene protons of the ethoxy group (approximately δ 3.9-4.1 ppm)
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Methyl protons of the ethyl groups (approximately δ 1.0-1.4 ppm)
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Methyl protons at the 3-position (approximately δ 1.2-1.4 ppm)
The 13C NMR would display signals for the aromatic carbons, quaternary carbon at the 3-position, and various methyl and methylene carbons.
Mass Spectrometry
In mass spectrometry, 6-Ethoxy-1-ethyl-3,3-dimethylindoline would likely exhibit a molecular ion peak at m/z 219 corresponding to its molecular weight. Fragmentation patterns would potentially include cleavage of the ethoxy group and fragmentation of the ethyl substituent on the nitrogen atom.
Synthesis Methods
Reaction Scheme
A potential synthetic pathway might involve:
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Preparation of 6-hydroxyindoline as a starting material
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Ethoxylation of the 6-position using an appropriate alkylating agent
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N-ethylation using ethyl halide under basic conditions
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Introduction of the dimethyl groups at the 3-position via appropriate C-alkylation methods
Applications and Usage
Industrial Applications
Potential industrial applications might include:
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Intermediates in organic synthesis
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Specialty chemicals in material science
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Components in fragrance chemistry, similar to compounds like ethyl linalool (3-ethoxy-3,7-dimethyl-1,6-octadiene)
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Precursors for more complex chemical structures
Comparison with Related Compounds
Structural Analogs
To provide context, Table 1 presents a comparison of 6-Ethoxy-1-ethyl-3,3-dimethylindoline with structurally related compounds found in the search results.
Table 1: Comparison of 6-Ethoxy-1-ethyl-3,3-dimethylindoline with Related Compounds
Structure-Property Relationships
The presence of specific functional groups in 6-Ethoxy-1-ethyl-3,3-dimethylindoline likely affects its properties:
Analytical Methods for Identification and Characterization
Chromatographic Analysis
For identification and purity assessment of 6-Ethoxy-1-ethyl-3,3-dimethylindoline, the following analytical methods would be appropriate:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), potentially coupled with Mass Spectrometry (GC-MS)
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary identification
Spectroscopic Methods
In addition to NMR and mass spectrometry mentioned earlier, other useful spectroscopic techniques would include:
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Infrared (IR) Spectroscopy: Expected to show characteristic bands for aromatic C=C stretching, C-O-C stretching of the ethoxy group, and C-H stretching of methyl and methylene groups
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Likely to exhibit absorption bands characteristic of the indoline chromophore
Research Prospects and Future Directions
Synthesis Optimization
Future research might focus on developing efficient and scalable synthesis methods for 6-Ethoxy-1-ethyl-3,3-dimethylindoline, potentially exploring:
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Catalytic methods for selective functionalization
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Green chemistry approaches to reduce environmental impact
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Continuous flow chemistry for industrial scale production
Biological Evaluation
Comprehensive screening of 6-Ethoxy-1-ethyl-3,3-dimethylindoline for biological activities could reveal potential therapeutic applications, given the importance of indoline derivatives in medicinal chemistry.
Material Science Applications
Investigation of physical properties such as thermal stability, optical properties, and electrical conductivity could reveal potential applications in material science and device fabrication.
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